
8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” typically involves multi-step organic reactions. Common starting materials might include aromatic amines and diketones. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the imino group to an amine group.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Medicine
The compound might exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
Azulene Derivatives: Compounds with similar azulene structures.
Imino Compounds: Molecules containing imino groups.
Diphenyl Compounds: Compounds with diphenyl groups.
Uniqueness
What sets “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” apart is its unique combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
84996-82-7 |
|---|---|
Fórmula molecular |
C19H12N6O2 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
11-imino-6,10-diphenyl-2,4,6,8,10-pentazatricyclo[5.4.1.04,12]dodeca-1(12),2,7-triene-5,9-dione |
InChI |
InChI=1S/C19H12N6O2/c20-16-14-15-17(22-18(26)24(16)12-7-3-1-4-8-12)25(13-9-5-2-6-10-13)19(27)23(15)11-21-14/h1-11,20H |
Clave InChI |
VMNIDIPUQIDOEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=N)C3=C4C(=NC2=O)N(C(=O)N4C=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




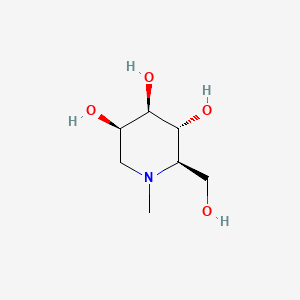
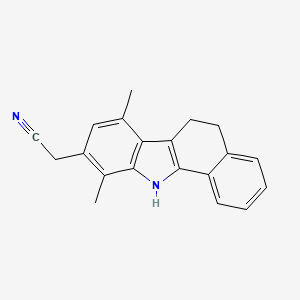

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
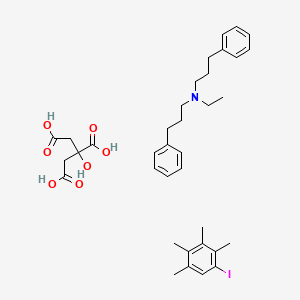

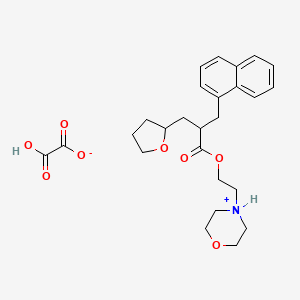

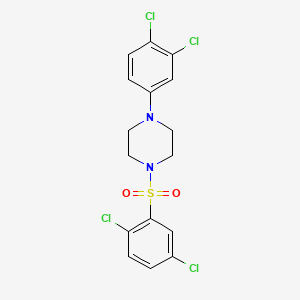

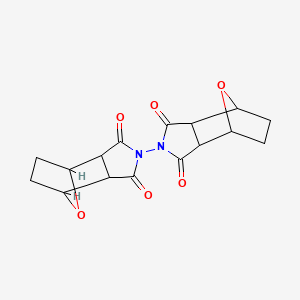
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)
